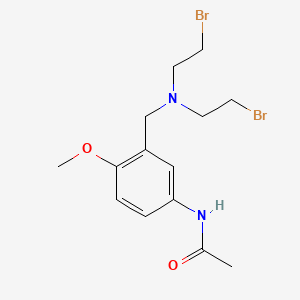
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and bis(2-bromoethyl)amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with bis(2-bromoethyl)amine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or other suitable nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxyphenyl group may also contribute to its activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-iodoethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-fluoroethyl)amino)methyl)-4-methoxyphenyl)-
Uniqueness
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making this compound versatile for synthetic applications .
Properties
CAS No. |
56266-60-5 |
|---|---|
Molecular Formula |
C14H20Br2N2O2 |
Molecular Weight |
408.13 g/mol |
IUPAC Name |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H20Br2N2O2/c1-11(19)17-13-3-4-14(20-2)12(9-13)10-18(7-5-15)8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
InChI Key |
IZOUNFSLVZEJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CN(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















